molecular formula C7H7F3N2O B1442096 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine CAS No. 1247075-58-6

2-(2,2,2-Trifluoroethoxy)pyridin-4-amine

Cat. No. B1442096
CAS RN: 1247075-58-6
M. Wt: 192.14 g/mol
InChI Key: FIEMTHIQXMLNBX-UHFFFAOYSA-N
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Description

“2-(2,2,2-Trifluoroethoxy)pyridin-4-amine” is a chemical compound with the molecular formula C7H7F3N2O . It is related to other compounds such as 2-(2,2,2-trifluoroethoxy)pyridin-3-amine hydrochloride and 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride .


Synthesis Analysis

The synthesis of similar compounds has been described in various patents and scientific articles . For instance, one process involves the reaction of 4-chloro 2-amino pyridine with a nitrating mixture .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C7H7F3N2O . It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a trifluoroethoxy group, which consists of an oxygen atom bonded to a carbon atom that is in turn bonded to three fluorine atoms.


Chemical Reactions Analysis

The chemical reactions involving “this compound” or similar compounds have been studied in various contexts . For example, reactions of 2,2,2-trifluoroethoxy- and 2,2,2-trifluoroethylthiobenzene with lithium dialkylamides have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from related compounds. For instance, 2-(2,2,2-trifluoroethoxy)pyridin-3-amine hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Antibacterial Activity and Synthesis

One significant application of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine derivatives is in the field of medicinal chemistry, particularly in the design and synthesis of compounds with antibacterial properties. For example, a study by Reddy and Prasad (2021) detailed the synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, which were evaluated for their antibacterial activity. This research highlights the compound's potential as a backbone for developing new antibacterial agents (Reddy & Prasad, 2021).

Synthesis and Structural Analysis

The compound also plays a crucial role in the synthesis of complex organic molecules. Manteau et al. (2010) demonstrated an efficient and straightforward large-scale synthesis of (trifluoromethoxy)pyridines, providing new and highly important building blocks for life-sciences-oriented research. The study not only expanded the accessibility of these compounds but also conducted the first X-ray crystallographic structure determinations of (trifluoromethoxy)pyridines, enhancing understanding of their structural properties (Manteau et al., 2010).

Green Chemistry and Catalysis

Karimian and Tajik (2014) reported on the use of pyridinium 2,2,2-trifluoroacetate ([Py][OTf]) as an efficient and reusable catalyst for the N-tert-butoxycarbonylation of amines, showcasing an application of the compound in green chemistry. The method emphasized clean reaction conditions, short reaction times, high yields, and the reusability of the catalyst, making it a valuable tool for sustainable chemical synthesis (Karimian & Tajik, 2014).

Agricultural Chemistry

Another application area is in agricultural chemistry, where derivatives of this compound serve as intermediates for synthesizing herbicides. Hang-dong (2010) described the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for creating the highly efficient herbicide trifloxysulfuron. The study optimized the reaction conditions to improve yield, demonstrating the compound's utility in developing agricultural chemicals (Hang-dong, 2010).

Amination Techniques

In organic synthesis, amination techniques utilizing this compound derivatives are vital for modifying pyridines and quinolines. Yin et al. (2007) introduced a method for converting pyridine N-oxides to 2-aminopyridines in a one-pot fashion, demonstrating the compound's relevance in synthesizing aminated products. This process offered high yields and excellent selectivity, highlighting its significance in organic synthesis (Yin et al., 2007).

Safety and Hazards

The safety data sheet for a related compound, 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, indicates that it may cause serious eye damage and may cause an allergic skin reaction . It is advised to avoid breathing dust, wear protective gloves/eye protection/face protection, and wash contaminated clothing before reuse .

Future Directions

Trifluoromethylpyridines, which include “2-(2,2,2-Trifluoroethoxy)pyridin-4-amine”, have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Mechanism of Action

Target of Action

The primary target of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine is the potassium channels, specifically the Kv7 channels, also known as KCNQ channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons.

Mode of Action

This compound acts as an enhancer of the KCNQ channels . It binds to these channels and enhances their activity, leading to an increase in potassium ion flow across the cell membrane. This results in hyperpolarization of the cell membrane, reducing the excitability of neurons.

Biochemical Pathways

The enhancement of KCNQ channel activity by this compound affects several biochemical pathways. These include pathways involved in neuronal signaling and neurotransmitter release. The downstream effects of these changes include a reduction in neuronal excitability and potentially a decrease in the symptoms of neurological diseases caused by motor neuron excitatory changes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neuronal excitability. By enhancing KCNQ channel activity, this compound can reduce neuronal excitability, which may alleviate symptoms of diseases caused by motor neuron excitatory changes .

properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-3-5(11)1-2-12-6/h1-3H,4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEMTHIQXMLNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1247075-58-6
Record name 2-(2,2,2-trifluoroethoxy)pyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Nitro-2-(2,2,2-trifluoro-ethoxy)-pyridine (1.11 g, 5 mmol) in 40 mL EtOH and 50 mg 10% Pd/C is placed under hydrogen atmosphere at room temp for 16 h. The solvent is removed under reduced pressure to give 0.9 g, 100% yield of 2-(2,2,2-trifluoro-ethoxy)-pyridin-4-ylamine.
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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